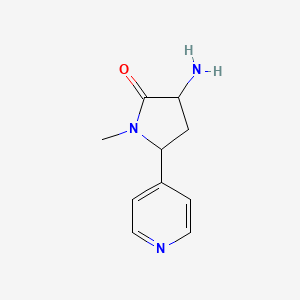
2-Chloro-5-methylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methylphenylZinc bromide is an organozinc compound that is widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a reagent for forming carbon-carbon bonds. The presence of both chlorine and methyl groups on the phenyl ring provides unique reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylphenylZinc bromide typically involves the reaction of 2-Chloro-5-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction can be represented as follows: [ \text{2-Chloro-5-methylbromobenzene} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
化学反応の分析
Types of Reactions: 2-Chloro-5-methylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and other ether solvents are commonly used to dissolve the reactants and stabilize the organozinc compound.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
科学的研究の応用
2-Chloro-5-methylphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which 2-Chloro-5-methylphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including oxidative addition, transmetalation, and reductive elimination, depending on the reaction conditions and catalysts used. The molecular targets and pathways involved are primarily related to the formation and breaking of carbon-zinc and carbon-carbon bonds.
類似化合物との比較
- 2-ChlorophenylZinc bromide
- 2-MethylphenylZinc bromide
- 5-MethylphenylZinc bromide
Comparison: Compared to similar compounds, 2-Chloro-5-methylphenylZinc bromide offers unique reactivity due to the presence of both chlorine and methyl groups on the phenyl ring. This dual substitution pattern can influence the electronic properties and steric effects, making it a valuable reagent in selective organic transformations.
特性
分子式 |
C7H6BrClZn |
|---|---|
分子量 |
270.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-4-methylbenzene-6-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
OFMBCYVXZMBCGK-UHFFFAOYSA-M |
正規SMILES |
CC1=C[C-]=C(C=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


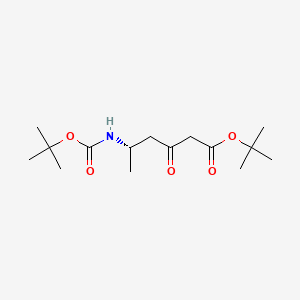
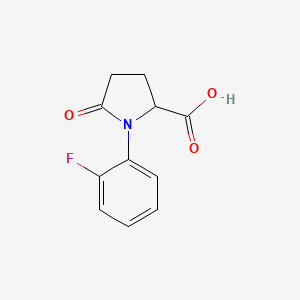

![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)


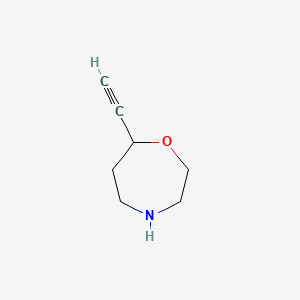
![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
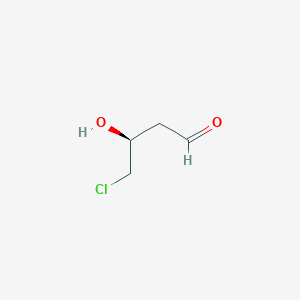
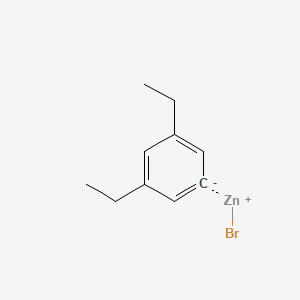
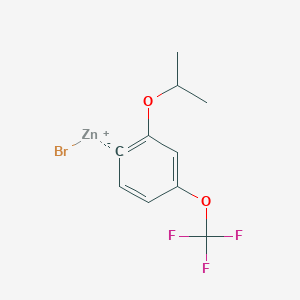
![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
